

A Comparative Spectroscopic Analysis of 3-Chloro-2-nitroaniline and Its Isomers

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Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of chloro-nitroaniline isomers, supported by experimental data and detailed methodologies.

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of isomeric purity and structure is paramount. Chloro-nitroanilines, a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, exist in various isomeric forms. The subtle differences in the substitution patterns on the benzene ring among these isomers lead to distinct physicochemical properties and, consequently, unique spectral signatures. This guide provides a detailed comparative analysis of the spectral characteristics of **3-Chloro-2-nitroaniline** and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

The accurate identification and differentiation of these isomers are critical for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This document serves as a valuable resource by presenting a compilation of experimental spectral data, outlining detailed experimental protocols, and offering visual representations of the isomeric structures and analytical workflows.

Isomers of Chloro-nitroaniline

The positional isomers of chloro-nitroaniline are determined by the substitution pattern of the chloro, nitro, and amino groups on the benzene ring. The isomers included in this guide are:

- 2-Chloro-3-nitroaniline
- 2-Chloro-4-nitroaniline
- 2-Chloro-5-nitroaniline
- **3-Chloro-2-nitroaniline**
- 3-Chloro-4-nitroaniline
- 4-Chloro-2-nitroaniline
- 4-Chloro-3-nitroaniline
- 5-Chloro-2-nitroaniline
- 2-Chloro-6-nitroaniline

Below is a visual representation of these isomeric structures.

Figure 1. Isomers of Chloro-nitroaniline.

Comparative Spectral Data

The following tables summarize the available spectral data for **3-Chloro-2-nitroaniline** and its isomers. The variation in chemical shifts (δ) in NMR, absorption bands in IR and UV-Vis, and fragmentation patterns in MS provides a robust basis for their differentiation.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3-Chloro-2-nitroaniline	CDCl ₃	7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H)[1]
2-Chloro-3-nitroaniline	CDCl ₃	7.43 (d, J = 2.6, 1H), 6.87 (dd, J = 8.8, 2.6, 1H), 6.69 (d, J = 8.8, 1H), 5.71 (br, 2H)[1]
2-Chloro-4-nitroaniline	CDCl ₃	7.97 (d, J=2.5 Hz, 1H), 7.27 (dd, J=9.0, 2.5 Hz, 1H), 6.80 (d, J=9.0 Hz, 1H), 4.73 (br s, 2H)
2-Chloro-5-nitroaniline	CDCl ₃	7.26 (d, J = 8.6, 1H), 7.13 (d, J = 2.6, 1H), 6.78 (dd, J = 8.6, 2.7, 1H), 4.00 (s, 2H)[1]
3-Chloro-4-nitroaniline	CDCl ₃	7.96 (d, J=2.4 Hz, 1H), 7.33 (d, J=8.8 Hz, 1H), 6.78 (dd, J=8.8, 2.4 Hz, 1H), 4.19 (br s, 2H)
4-Chloro-2-nitroaniline	CDCl ₃	8.09 (d, J=2.6 Hz, 1H), 7.42 (dd, J=9.1, 2.6 Hz, 1H), 6.75 (d, J=9.1 Hz, 1H), 6.13 (br s, 2H)
4-Chloro-3-nitroaniline	CDCl ₃	7.26 (d, J = 8.6, 1H), 7.13 (d, J = 2.6, 1H), 6.78 (dd, J = 8.6, 2.7, 1H), 4.00 (s, 2H)[1]
5-Chloro-2-nitroaniline	DMSO-d ₆	7.82 (d, J=8.9 Hz, 1H), 7.47 (br s, 2H), 7.02 (d, J=2.3 Hz, 1H), 6.82 (dd, J=8.9, 2.3 Hz, 1H)

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ , ppm)
3-Chloro-2-nitroaniline	CDCl ₃	147.61, 143.77, 130.07, 125.40, 113.47, 109.87[1]
2-Chloro-3-nitroaniline	CDCl ₃	145.10, 127.51, 118.58, 114.39, 110.75, 105.78[1]
2-Chloro-4-nitroaniline	DMSO-d ₆	151.2, 139.0, 126.2, 124.9, 119.5, 117.8
2-Chloro-5-nitroaniline	CDCl ₃	148.34, 145.99, 132.28, 119.38, 114.96, 110.94[1]
3-Chloro-4-nitroaniline	CDCl ₃	148.3, 145.9, 132.3, 119.4, 115.0, 110.9
4-Chloro-2-nitroaniline	DMSO-d ₆	149.4, 131.6, 128.9, 126.1, 119.8, 115.3
4-Chloro-3-nitroaniline	CDCl ₃	148.34, 145.99, 132.28, 119.38, 114.96, 110.94[1]
5-Chloro-2-nitroaniline	CDCl ₃	149.2, 147.5, 129.9, 120.7, 113.2, 109.0

IR, UV-Vis, and Mass Spectral Data

Compound	IR (KBr, cm ⁻¹)	UV-Vis (λ _{max} , nm)	Mass Spectrum (m/z)
3-Chloro-2-nitroaniline	3480, 3370 (N-H), 1620 (C=C), 1570, 1340 (NO ₂)	Data not readily available	172 (M ⁺), 142, 126, 99
2-Chloro-3-nitroaniline	3485, 3375 (N-H), 1625 (C=C), 1575, 1345 (NO ₂)	Data not readily available	172 (M ⁺), 142, 126, 99
2-Chloro-4-nitroaniline	3490, 3375 (N-H), 1630 (C=C), 1580, 1330 (NO ₂)	243, 395	172 (M ⁺), 142, 126, 99[2]
2-Chloro-5-nitroaniline	3490, 3380 (N-H), 1620 (C=C), 1570, 1340 (NO ₂)	Data not readily available	172 (M ⁺), 142, 126, 99
3-Chloro-4-nitroaniline	3480, 3360 (N-H), 1630 (C=C), 1570, 1340 (NO ₂)	242, 383	172 (M ⁺), 142, 126, 99[3]
4-Chloro-2-nitroaniline	3480, 3360 (N-H), 1620 (C=C), 1580, 1340 (NO ₂)	239, 410	172 (M ⁺), 142, 126, 99[4]
4-Chloro-3-nitroaniline	3490, 3370 (N-H), 1620 (C=C), 1570, 1350 (NO ₂)	235, 380	172 (M ⁺), 142, 126, 99[5]
5-Chloro-2-nitroaniline	3480, 3360 (N-H), 1620 (C=C), 1570, 1330 (NO ₂)	246, 412	172 (M ⁺), 142, 126, 99

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectral data. Below are representative methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.^{[1][6]} Samples were prepared by dissolving approximately 5-10 mg of the chloro-nitroaniline isomer in 0.5-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent signal was used as a reference.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using a spectrometer equipped with a KBr beam splitter. Solid samples were prepared as KBr pellets. Approximately 1-2 mg of the analyte was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk. The spectra were recorded in the 4000-400 cm^{-1} range.

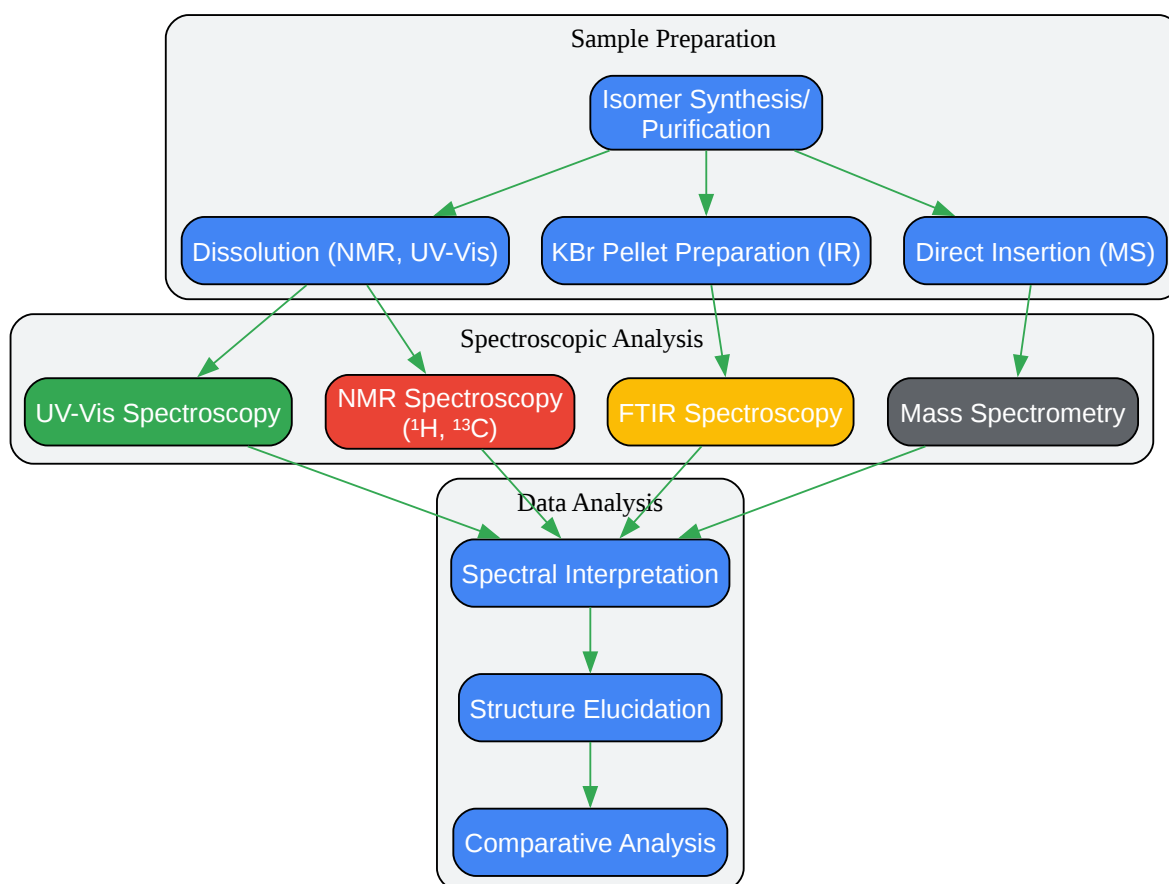
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the chloro-nitroaniline isomers were prepared in a suitable UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 10^{-5} M. The spectra were scanned over a wavelength range of 200-800 nm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a mass spectrometer with an electron energy of 70 eV. The samples were introduced directly into the ion source. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.

The general workflow for the spectral analysis of the chloro-nitroaniline isomers is depicted below.



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Figure 2. General workflow for spectral analysis.

Discussion of Spectral Differences

The electronic and steric effects of the chloro, nitro, and amino substituents in different positions on the aromatic ring are the primary determinants of the observed spectral variations.

In ^1H NMR, the chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of the nitro and chloro groups. The ortho, meta, and para relationships between these protons and the substituents lead to distinct splitting patterns and chemical shift values, allowing for unambiguous isomer identification.

In ^{13}C NMR, the carbon chemical shifts are similarly affected by the electronic environment. Carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted downfield, while those influenced by the electron-donating amino group are shifted upfield.

The IR spectra are characterized by the stretching vibrations of the N-H bonds of the amino group (typically in the $3500\text{--}3300\text{ cm}^{-1}$ region), the asymmetric and symmetric stretching of the nitro group (around $1580\text{--}1500\text{ cm}^{-1}$ and $1350\text{--}1300\text{ cm}^{-1}$, respectively), and the C-Cl stretching vibrations. The exact positions of these bands are sensitive to the electronic interactions between the substituents, providing another layer of differentiation.

UV-Vis spectra of these compounds exhibit absorption bands arising from $\pi\text{--}\pi^*$ electronic transitions within the aromatic system. The position and intensity of the maximum absorption (λ_{max}) are influenced by the extent of conjugation and the electronic effects of the substituents.

Mass spectra of all isomers show a molecular ion peak (M^+) at m/z 172 and an $\text{M}+2$ peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. While the molecular weight is the same, the relative abundances of the fragment ions, formed through characteristic fragmentation pathways, can differ between isomers, aiding in their distinction.

Conclusion

The comprehensive spectral analysis of **3-Chloro-2-nitroaniline** and its isomers reveals a wealth of information embedded in their NMR, IR, UV-Vis, and Mass spectra. The distinct spectral fingerprints, arising from the unique electronic and steric environments in each isomer, provide a reliable basis for their identification and differentiation. The data and protocols presented in this guide are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate characterization of these important chemical intermediates.

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